![molecular formula C12H16N2O B1467495 5-amino-N-cyclobutyl-2-methylbenzamide CAS No. 1247557-87-4](/img/structure/B1467495.png)
5-amino-N-cyclobutyl-2-methylbenzamide
Overview
Description
“5-amino-N-cyclobutyl-2-methylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Amino-5-methylbenzamide”, has been reported. It has a molecular formula of C8H10N2O, an average mass of 150.178 Da, and a monoisotopic mass of 150.079315 Da .Scientific Research Applications
Synthesis of Cyclobutane-Based Derivatives
A study conducted by Booth and Eastwood (1995) explored the synthesis of cyclobutane derivatives as precursors to cyclobut-A, a compound with potential biological significance. Their work demonstrated the synthesis of complex cyclobutane-based structures, indicating the chemical versatility and potential applicability of cyclobutyl-containing compounds in medicinal chemistry (Booth & Eastwood, 1995).
Thermal Stability of Benzamide Derivatives
Research by Cong and Cheng (2021) focused on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, a compound with structural similarities to "5-amino-N-cyclobutyl-2-methylbenzamide." Their findings contribute to the understanding of stability profiles necessary for the development of pharmaceutical compounds, emphasizing the importance of such assessments in the early stages of drug development (Cong & Cheng, 2021).
Anticonvulsant Activity of Benzamides
The work of Clark et al. (1984) investigated the anticonvulsant effects of 4-aminobenzamides, which could imply potential therapeutic applications for structurally related benzamide compounds, including "5-amino-N-cyclobutyl-2-methylbenzamide." Their research highlights the potential for such chemicals in the development of new anticonvulsant therapies (Clark et al., 1984).
Antitumor Activity of Benzamide Derivatives
Li (2014) synthesized and evaluated the antitumor activity of 3-amidebenzamide derivatives, providing insights into the design and application of novel antitumor agents. This study underlines the significance of benzamide derivatives in cancer research, suggesting potential areas of exploration for compounds like "5-amino-N-cyclobutyl-2-methylbenzamide" (Li, 2014).
properties
IUPAC Name |
5-amino-N-cyclobutyl-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJIKGQDHGXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-cyclobutyl-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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